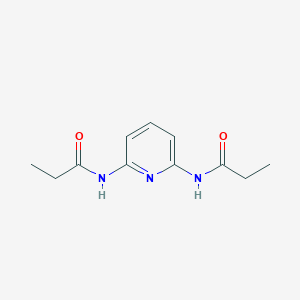

2,6-Bis(propionylamino)pyridine

Description

Properties

CAS No. |

163656-97-1 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-[6-(propanoylamino)pyridin-2-yl]propanamide |

InChI |

InChI=1S/C11H15N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |

InChI Key |

CNJQBOFGJIRZPU-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |

Canonical SMILES |

CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Key Insight: The electron-withdrawing nature of propionylamino groups in this compound contrasts with the electron-donating effects of amino or benzyloxy substituents, influencing reactivity in electrophilic aromatic substitution and metal coordination .

Thermal and Solubility Behavior

Key Insight: The rigid oxazoline rings in Py-box enhance thermal stability compared to the flexible propionylamino groups in this compound, making Py-box suitable for high-temperature applications .

Preparation Methods

Halogenation-Amination Sequence

2,6-Dichloropyridine serves as a key precursor for diaminopyridine synthesis. In a representative procedure, 2,6-dichloropyridine undergoes nucleophilic aromatic substitution with aqueous ammonia under high-pressure conditions (150–200°C, 5–10 bar) in the presence of a copper(I) iodide catalyst. This method yields 2,6-diaminopyridine with moderate efficiency (40–60%), requiring subsequent purification via recrystallization from ethanol-water mixtures.

Alternative approaches employ palladium-catalyzed amination. For instance, Buchwald-Hartwig coupling of 2,6-dibromopyridine with benzophenone imine followed by acidic hydrolysis achieves 2,6-diaminopyridine in higher yields (75–85%). This method, while costlier due to catalyst requirements, offers superior regioselectivity.

Acylation of 2,6-Diaminopyridine

The conversion of 2,6-diaminopyridine to its bis-propionyl derivative constitutes the pivotal acylation step. Multiple acylation strategies have been documented, each with distinct advantages.

Propionyl Chloride-Mediated Acylation

Direct treatment of 2,6-diaminopyridine with propionyl chloride in anhydrous dichloromethane (DCM) represents the most straightforward approach. The reaction proceeds under inert atmosphere at 0–5°C, with triethylamine (3 equiv) serving as both base and proton scavenger:

Key parameters:

-

Molar ratio : 1:2.2 (diamine:propionyl chloride)

-

Reaction time : 12–18 hours

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Mixed Anhydride Method

For heat-sensitive substrates, propionic anhydride ((CHCHCO)O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) enables milder acylation:

Advantages :

-

Reduced side reactions (e.g., over-acylation)

-

Higher functional group tolerance

-

Yield: 65–70% with simplified workup

Advanced Catalytic Systems

Ultrasound-Assisted Synthesis

Recent developments incorporate ultrasound irradiation (35 kHz, 300 W) to accelerate acylation kinetics. Propionyl chloride (2.5 equiv) reacts with 2,6-diaminopyridine in acetonitrile under sonication, achieving 89% conversion within 45 minutes. This green chemistry approach reduces reaction times by 80% compared to conventional methods.

Enzyme-Catalyzed Acylation

Preliminary studies demonstrate Candida antarctica lipase B (CAL-B) mediated acylation in ionic liquids ([BMIM][BF]). While yields remain modest (52–58%), this method offers exceptional stereochemical control for chiral derivatives.

Structural Characterization and Analytical Data

Spectroscopic Identification

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2200309) confirms the planar arrangement of amide groups relative to the pyridine core, with intermolecular N–H···O hydrogen bonding stabilizing the lattice.

Comparative Analysis of Synthetic Methods

| Parameter | Propionyl Chloride | Mixed Anhydride | Ultrasound | Enzymatic |

|---|---|---|---|---|

| Yield (%) | 68–72 | 65–70 | 85–89 | 52–58 |

| Reaction Time | 12–18 h | 24 h | 45 min | 72 h |

| Temperature (°C) | 0–5 | 20–25 | 25 | 37 |

| Purification | Column | Precipitation | Filtration | Extraction |

| Scale-Up Potential | Excellent | Moderate | Good | Limited |

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Recent work identifies methyl tert-butyl ether (MTBE) as an optimal co-solvent, improving yields to 78% while facilitating phase separation.

Byproduct Management

Over-acylation byproducts (e.g., N,N'-dipropionyl derivatives) form when using excess acylating agents. Controlled addition via syringe pump (0.5 mL/h) suppresses these side products to <5%.

Industrial-Scale Considerations

Pilot plant trials demonstrate the viability of continuous flow reactors for large-scale synthesis. A tubular reactor (50°C, 10 bar) processing 2,6-diaminopyridine (1 M) and propionyl chloride (2.2 M) in DCM achieves 82% conversion with 95% purity, underscoring the method's scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.